AOCS RM-2 Mixture: Technical Guide for Lipid Analysis
AOCS RM-2 Mixture: Technical Guide for Lipid Analysis
The AOCS RM-2 Mixture is a primary analytical standard used in lipid chemistry to validate the chromatographic separation of fatty acids found in "drying oils"—specifically those with high concentrations of alpha-linolenic acid (ALA).
This technical guide details the composition, experimental application, and quality control protocols for using AOCS RM-2 in drug development and nutritional research.
Executive Summary
The AOCS RM-2 Mixture (Reference Mixture 2) is a Certified Reference Material (CRM) designated by the American Oil Chemists' Society. It is a quantitative standard of Fatty Acid Methyl Esters (FAMEs) designed to mimic the fatty acid profile of Linseed (Flaxseed), Perilla, Hempseed, and Rubberseed oils .
Unlike general screening standards (e.g., Supelco 37), RM-2 is a "matrix-match" standard. It is critical for validating methods intended to quantify high-polyunsaturated fatty acid (PUFA) samples, specifically those rich in Methyl Linolenate (C18:3) , which constitutes ~34% of the mixture. Its high degree of unsaturation makes it an oxidative stress-test for your GC system and storage protocols.
Technical Composition & Chemistry
The RM-2 mixture is defined by a specific weight-percentage ratio of five key FAMEs. This ratio is not random; it represents the elution challenges of separating C18 isomers (Oleic, Linoleic, Linolenic) which differ only by the number of double bonds.
Table 1: AOCS RM-2 Composition (Gravimetric)
| Component Name | Common Name | Carbon:Double Bond | Weight % | Function in Chromatography |
| Methyl Palmitate | Palmitic Acid Methyl Ester | C16:0 | 7.0% | Early-eluting saturated reference marker.[1] |
| Methyl Stearate | Stearic Acid Methyl Ester | C18:0 | 5.0% | Baseline for C18 series; determines resolution start. |
| Methyl Oleate | Oleic Acid Methyl Ester | C18:1 (cis-9) | 18.0% | Monounsaturated marker; tests cis/trans selectivity. |
| Methyl Linoleate | Linoleic Acid Methyl Ester | C18:2 (cis-9,[1]12) | 36.0% | Major component; tests column load capacity. |
| Methyl Linolenate | Alpha-Linolenic Acid Methyl Ester | C18:3 (cis-9,12,15) | 34.0% | Critical Marker. Late-eluting, highly susceptible to oxidation. |
Technical Insight: The high concentration of C18:3 (34%) is the defining feature of RM-2. If your GC column is degrading (active sites in the liner or phase bleed), the C18:3 peak will show tailing or area loss before the saturated peaks (C16:0, C18:0) are affected.[2][3] Thus, RM-2 acts as a sensitive system suitability probe.
Experimental Protocol: GC-FID Analysis
While AOCS Method Ce 1-62 describes packed column chromatography, modern pharmaceutical and research applications utilize capillary GC. The following protocol adapts RM-2 for high-resolution capillary analysis (e.g., AOCS Ce 1e-91).
Chromatographic Conditions
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Column: High-polarity biscyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88, or HP-88).
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Why: These phases rely on dipole-induced dipole interactions to separate FAMEs based on the number and position of double bonds (C18:3 > C18:2 > C18:1 > C18:0).
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Dimensions: 100 m x 0.25 mm x 0.20 µm (Standard for full isomer resolution) or 30 m for rapid screening.
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Carrier Gas: Helium at 20 cm/sec (constant flow) or Hydrogen at 40 cm/sec.
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Inlet: Split Injection (Split ratio 50:1 or 100:1).
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Temperature: 250°C.
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Liner: Deactivated split liner with glass wool (replace daily to prevent C18:3 degradation).
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Detector: Flame Ionization Detector (FID) at 260°C.
Thermal Program (Optimized for C18 Resolution)
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Initial: 140°C, hold for 5 minutes.
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Ramp 1: 4°C/min to 240°C.
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Final: 240°C, hold for 15 minutes.
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Total Run Time: ~35-45 minutes.
Note: For RM-2, the critical pair resolution (
) to monitor is between Methyl Linoleate (C18:2) and Methyl Linolenate (C18:3) . Anindicates column aging or overload.
Workflow Visualization
The following diagram illustrates the decision logic for using AOCS RM-2 in a validation workflow.
Figure 1: Decision logic for selecting and validating GC systems using AOCS RM-2.
Quality Control & Validation
To ensure scientific integrity, the use of RM-2 must follow strict QC protocols.
Theoretical Correction Factors (TCF)
Because FID response is proportional to carbon mass, the weight percentage of RM-2 components must be corrected if you require molar quantification. However, AOCS methods typically use weight response factors .
Calculate the Response Factor (
Storage and Handling (Critical)
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Oxidation Risk: RM-2 contains 70% polyunsaturated FAMEs. Exposure to air at room temperature causes rapid peroxidation, leading to the appearance of artifact peaks (polymerized lipids) and the reduction of the C18:3 peak area.
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Protocol:
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Store unopened ampoules at -20°C .
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Allow ampoule to reach room temperature before opening to prevent condensation.
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Once opened, transfer immediately to a vial with a 0.2 µm insert and seal with a PTFE-lined cap.
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Discard any open standard after 48 hours if not stored under nitrogen.
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References
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Sigma-Aldrich. F.A.M.E.[4] Mix RM-2 Certified Reference Material Product Sheet. Retrieved from (Note: Link directs to FAME mix category; RM-2 specific catalog is often CRM47885 or similar depending on region).
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Cayman Chemical. AOCS RM-2 Mixture Product Data. Retrieved from
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American Oil Chemists' Society (AOCS). Official Method Ce 1-62: Fatty Acid Composition by Gas Chromatography.[5] Retrieved from
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American Oil Chemists' Society (AOCS). Quality Reference Materials (QRMs) Program. Retrieved from
